7-(3-methylphenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
3-METHYL-1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with methyl, phenyl, and piperidine groups. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3-METHYL-1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-METHYL-1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrrolopyrimidine derivative with similar biological activities.
Thieno[3,2-d]pyrimidine: Known for its diverse biological activities and therapeutic potential.
Piritrexim: A synthetic antifolate with antitumor properties .
Uniqueness
3-METHYL-1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, phenyl, and piperidine groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C25H26N4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
7-(3-methylphenyl)-4-(3-methylpiperidin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H26N4/c1-18-8-6-12-21(14-18)29-16-22(20-10-4-3-5-11-20)23-24(26-17-27-25(23)29)28-13-7-9-19(2)15-28/h3-6,8,10-12,14,16-17,19H,7,9,13,15H2,1-2H3 |
InChI Key |
STOIYSFNYFQXNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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